

# Application Notes and Protocols: Radiolabeling of ETN029 with Indium-111

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Compound of Interest		
Compound Name:	ETN029	
Cat. No.:	B15604173	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

ETN029 is a macrocyclic peptide derivative that demonstrates high affinity and specificity for Delta-like ligand 3 (DLL3), a protein expressed on the surface of neuroendocrine neoplasms such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC)[1][2]. Due to its selective tumor targeting, ETN029 is a promising candidate for radioligand therapy and diagnostics. When chelated with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), ETN029 can be radiolabeled with various radionuclides. Labeling with Indium-111 (111In) allows for in vivo imaging using single-photon emission computed tomography (SPECT), which is valuable for assessing tumor targeting, biodistribution, and patient selection for therapy[3][4]. This document provides a detailed protocol for the radiolabeling of DOTA-conjugated ETN029 with 111InCl3.

#### Mechanism of Action:

**ETN029** targets DLL3, an atypical Notch ligand, which is selectively upregulated on the cell surface of certain solid tumors[2]. Upon binding to DLL3, **ETN029** is internalized by the tumor cells. When labeled with a radionuclide like <sup>111</sup>In, it allows for the visualization of DLL3-expressing tumors. The theranostic potential of **ETN029** is realized by labeling it with therapeutic isotopes such as Actinium-225 (<sup>225</sup>Ac), which delivers cytotoxic radiation directly to the tumor cells[1][2][4]. A Phase I clinical trial is currently evaluating the safety and efficacy of [<sup>225</sup>Ac]Ac-**ETN029**, with [<sup>111</sup>In]In-**ETN029** used for imaging[5][6][7].



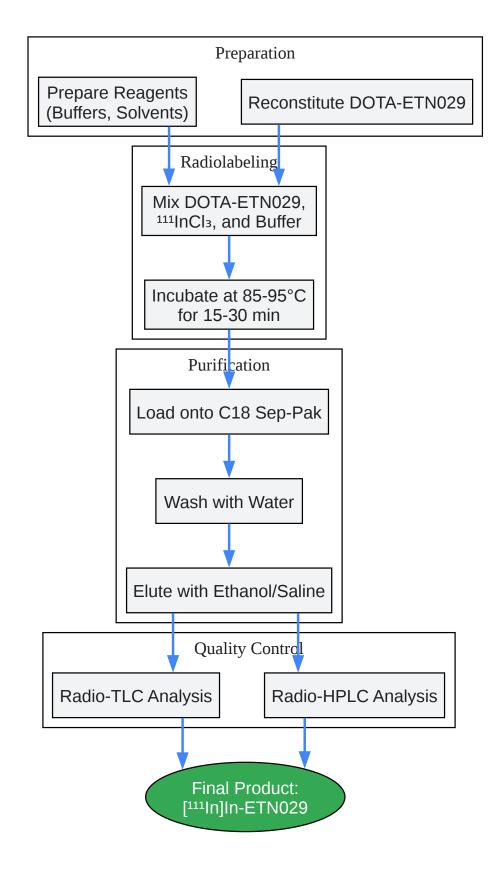
**Experimental Protocols** 

**Materials and Reagents** 

Reagent/Material	Supplier	Grade	Notes
DOTA-ETN029	Custom Synthesis	>95% Purity	Store at -20°C
111InCl₃ Solution	Commercial Supplier	Radiopharmaceutical	In 0.05 M HCl
Sodium Acetate Buffer	Sigma-Aldrich	Molecular Biology	0.1 M, pH 4.5
Metal-Free Water	Fisher Scientific	HPLC Grade	
C18 Sep-Pak Cartridge	Waters	For purification	
Ethanol	Decon Labs	ACS Grade	For cartridge conditioning
Saline	Baxter	0.9% NaCl, Sterile	For final formulation
Radio-TLC Strips	Agilent	iTLC-SG	For quality control
Mobile Phase (TLC)	VWR	ACS Grade	0.1 M Citrate Buffer, pH 6.0
HPLC System	Agilent/Waters	With radiodetector	
C18 HPLC Column	Phenomenex/Waters	Analytical & Semi- Prep	_
Mobile Phase (HPLC)	Fisher Scientific	HPLC Grade	A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile

# **Radiolabeling Workflow**





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Caption: Workflow for the radiolabeling of **ETN029** with Indium-111.



### **Detailed Radiolabeling Procedure**

- · Preparation:
  - Allow all reagents to come to room temperature.
  - Reconstitute lyophilized DOTA-ETN029 in metal-free water to a concentration of 1 mg/mL.
  - Prepare a reaction vial by adding 10 μg of DOTA-ETN029.
- · Radiolabeling Reaction:
  - $\circ$  To the reaction vial containing DOTA-**ETN029**, add 100 µL of 0.1 M sodium acetate buffer (pH 4.5).
  - Carefully add 5-10 mCi (185-370 MBq) of ¹¹¹¹InCl₃ solution to the vial.
  - Gently mix the solution.
  - Incubate the reaction mixture at 85-95°C for 15-30 minutes.
- Purification:
  - Following incubation, allow the reaction to cool to room temperature.
  - Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of metal-free water.
  - Load the reaction mixture onto the conditioned C18 Sep-Pak cartridge.
  - Wash the cartridge with 5-10 mL of metal-free water to remove unchelated <sup>111</sup>In.
  - Elute the [111]In-**ETN029** with a small volume (0.5-1 mL) of 50% ethanol in saline.
  - The final product is then diluted with sterile saline for injection to reduce the ethanol concentration.

### **Quality Control**



- 1. Radiochemical Purity via Radio-TLC:
- Stationary Phase: iTLC-SG glass microfiber chromatography paper.
- Mobile Phase: 0.1 M citrate buffer, pH 6.0.
- Procedure:
  - Spot a small amount of the final product onto a TLC strip.
  - Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
  - Allow the solvent front to migrate near the top of the strip.
  - Determine the distribution of radioactivity using a radio-TLC scanner.
- Expected Results:
  - $[^{111}In]In$ -**ETN029** remains at the origin (Rf = 0.0).
  - Free <sup>111</sup>In migrates with the solvent front (Rf = 1.0).
- Acceptance Criteria: Radiochemical purity should be ≥95%.
- 2. Radiochemical Purity via Radio-HPLC:
- System: HPLC equipped with a UV detector and a radioactivity detector.
- Column: C18 reverse-phase, 4.6 x 250 mm, 5 μm.
- Mobile Phase:
  - A: 0.1% Trifluoroacetic acid (TFA) in water.
  - B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 95% A / 5% B to 20% A / 80% B over 20 minutes.
- Flow Rate: 1 mL/min.



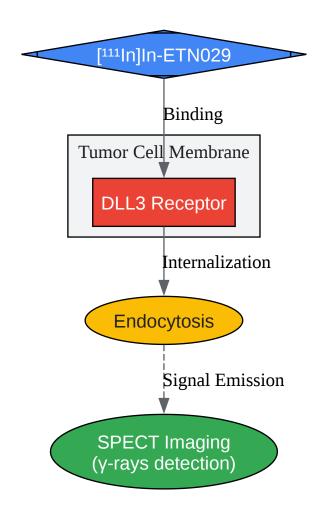
#### Procedure:

- Inject a small volume of the final product.
- Monitor the chromatogram from both the UV and radioactivity detectors.
- Expected Results: A major peak corresponding to [111In]In-**ETN029** should be observed, well-separated from any free 111In or other impurities.
- Acceptance Criteria: Radiochemical purity should be ≥95%.

Quality Control Test	Method	Specification
Radiochemical Purity	Radio-TLC	≥ 95%
Radiochemical Purity	Radio-HPLC	≥ 95%
рН	pH strip	5.0 - 6.5
Visual Inspection	Naked eye	Clear, colorless, free of particulates

## **Signaling Pathway and Cellular Interaction**





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Caption: Cellular binding and internalization of [111In]In-ETN029.

### **Stability Studies**

The stability of the final radiolabeled product is crucial for its clinical application. Stability should be assessed in the final formulation buffer and in human serum at 37°C.

Time Point	Stability in Saline at RT (%)	Stability in Human Serum at 37°C (%)
1 hour	> 98	> 95
4 hours	> 98	> 95
24 hours	> 95	> 90



### Protocol for Stability Assessment:

- Incubate an aliquot of the final [111]In-ETN029 product in sterile saline at room temperature and another aliquot in human serum at 37°C.
- At designated time points (e.g., 1, 4, and 24 hours), take a sample from each incubation.
- For the serum sample, precipitate proteins by adding an equal volume of cold acetonitrile, centrifuge, and analyze the supernatant.
- Analyze the samples by radio-HPLC to determine the percentage of intact radiolabeled peptide.

These protocols provide a comprehensive framework for the successful radiolabeling of **ETN029** with <sup>111</sup>In for preclinical and clinical research. Adherence to these guidelines is essential for ensuring the quality and consistency of the radiopharmaceutical product.

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